Fmoc-N-Methyl-D-Histidine(Boc)-OH is a derivative of the amino acid histidine, specifically designed for applications in peptide synthesis. This compound features two protective groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the amino group, and the Boc (tert-butyloxycarbonyl) group, which protects the imidazole side chain of histidine. The methylation at the nitrogen atom enhances its stability and specificity during chemical reactions, making it a valuable tool in various scientific and industrial applications.
Fmoc-N-Methyl-D-Histidine(Boc)-OH is classified as an amino acid derivative and is primarily sourced from chemical synthesis processes. It is widely used in solid-phase peptide synthesis due to its ability to prevent unwanted side reactions during peptide formation. The compound's stability under various reaction conditions further solidifies its role in peptide chemistry .
The synthesis of Fmoc-N-Methyl-D-Histidine(Boc)-OH typically involves several key steps:
Fmoc-N-Methyl-D-Histidine(Boc)-OH has a complex molecular structure characterized by the following features:
Fmoc-N-Methyl-D-Histidine(Boc)-OH is involved in several important chemical reactions:
The mechanism of action for Fmoc-N-Methyl-D-Histidine(Boc)-OH involves its incorporation into peptides during synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions by shielding reactive sites on the molecule. Once incorporated into a peptide, these protecting groups can be removed selectively, allowing the histidine residue to participate in biological functions such as enzyme catalysis or metal ion coordination .
High-performance liquid chromatography (HPLC) is often employed to analyze purity levels, which can exceed 99% for high-quality products .
Fmoc-N-Methyl-D-Histidine(Boc)-OH is primarily utilized in:
Fmoc-SPPS Integration: Fmoc-N-Me-D-His(Boc)-OH ($M.W. = 491.5 \ g/mol$, $CAS: 2044710-02-1$) is a non-canonical amino acid building block designed for Fmoc-based SPPS. Its N-methylation and D-configuration enhance peptide metabolic stability and conformational control. Standard protocols use piperidine/DMF (1:4, 2 × 5–10 min) for Fmoc deprotection, with coupling mediated by HATU/DIPEA or DIC/Oxyma in DMF at 25°C. The Boc group on the imidazole ring (Nim) remains stable under these basic conditions [4] [10].
Resin Compatibility: The compound anchors to Wang or Rink amide resins via its carboxylic acid group. Its steric bulk necessitates extended coupling times (60–120 min) and high reagent equivalents (3–5×). Microwave-assisted SPPS (50°C, 5 min) improves incorporation efficiency in aggregated sequences [10].
Critical Step: Post-coupling, Kaiser tests monitor free amines. Incomplete reactions require recoupling with fresh reagents to prevent deletion peptides [10].
Racemization Mechanisms: Histidine’s imidazole ring facilitates base-induced epimerization via deprotonation at the α-carbon during activation. N-methylation further increases steric strain, elevating racemization risk up to 15% under suboptimal conditions [6] [9].
Mitigation Approaches:
Stereochemical Analysis: Chiral HPLC (e.g., Chirobiotic T columns) confirms enantiopurity (>99% ee). Impurities include Fmoc-N-Me-L-His(Boc)-OH (ΔtR = 1.2 min) [6].
Orthogonality Challenges: Fmoc/tBu and Boc/Bz strategies exhibit divergent stability profiles:
Protecting Group | Cleavage Conditions | His Side-Chain Stability | Compatibility with N-Me-D-His |
---|---|---|---|
Fmoc | 20% piperidine/DMF, RT | Boc on Nim stable | High (no Boc cleavage) [4] |
Boc | 50% TFA/DCM, RT | Tos or Bom groups labile | Low (Boc deprotected) [8] |
Boc Limitations: Acid-labile Boc deprotection risks imidazole alkylation by t-butyl cations, necessitating scavengers (e.g., thiophenol). Conversely, Fmoc chemistry’s base lability preserves Boc on His Nim, enabling orthogonal deprotection post-SPPS [4] [8].
Case Study: Fmoc-N-Me-D-His(Boc)-OH outperforms Boc-N-Me-D-His(Bom)-OH in synthesizing daptomycin analogs, yielding 22% vs. <5% due to suppressed side reactions [1].
Chiral Pool vs. Asymmetric Synthesis:
Non-Ribosomal Applications:
Stereochemical Impact: D-His disrupts α-helix folding but stabilizes β-turns in vancomycin analogs, enhancing protease resistance [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0